- Preparation of pyrrolidine-fused thiadiazine dioxide compounds as beta site APP cleaving enzyme (BACE) inhibitors, pharmaceutical compositions, and their use, World Intellectual Property Organization, , ,
Cas no 954220-98-5 (2,4-Dichloro-5-fluoro-6-methylpyrimidine)
El 2,4-Dicloro-5-fluoro-6-metilpirimidina es un compuesto heterocíclico halogenado que destaca por su versatilidad en síntesis orgánica, especialmente en la fabricación de productos farmacéuticos y agroquímicos. Su estructura pirimidínica, combinada con los átomos de cloro y flúor en posiciones estratégicas, lo convierte en un intermedio valioso para reacciones de sustitución nucleófila y acoplamientos cruzados. La presencia del grupo metilo en la posición 6 mejora su reactividad y selectividad en procesos de funcionalización. Este compuesto es particularmente útil en la síntesis de moléculas complejas debido a su estabilidad y capacidad para introducir grupos funcionales específicos en sistemas heteroaromáticos. Su pureza y consistencia lo hacen ideal para aplicaciones que requieren alta precisión en la modificación molecular.
954220-98-5 structure
Product Name:2,4-Dichloro-5-fluoro-6-methylpyrimidine
Número CAS:954220-98-5
MF:C5H3Cl2FN2
Megavatios:180.99512219429
MDL:MFCD09863051
CID:2129117
PubChem ID:24903513
Update Time:2025-07-28
2,4-Dichloro-5-fluoro-6-methylpyrimidine Propiedades químicas y físicas
Nombre e identificación
-
- 2,4-Dichloro-5-fluoro-6-methylpyrimidine
- IYGLMCCNOPCDCR-UHFFFAOYSA-N
- NE59619
- AK206555
- 2,4-dichloro-5-fluoro-6-methyl-pyrimidine
- AB0078671
- Pyrimidine, 2,4-dichloro-5-fluoro-6-methyl-
- 2,4-Dichloro-5-fluoro-6-methylpyrimidine (ACI)
- 954220-98-5
- SB57777
- EN300-126886
- DTXSID30647942
- AKOS006312029
- Z1198234957
- DS-10130
- SCHEMBL12599932
- SY021590
- MFCD09863051
- DB-355192
- CS-0039159
-
- MDL: MFCD09863051
- Renchi: 1S/C5H3Cl2FN2/c1-2-3(8)4(6)10-5(7)9-2/h1H3
- Clave inchi: IYGLMCCNOPCDCR-UHFFFAOYSA-N
- Sonrisas: FC1C(C)=NC(Cl)=NC=1Cl
Atributos calculados
- Calidad precisa: 179.9657317g/mol
- Masa isotópica única: 179.9657317g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 124
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 25.8
- Xlogp3: 2.6
2,4-Dichloro-5-fluoro-6-methylpyrimidine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13620-10g |
2,4-dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95% | 10g |
$1550 | 2023-09-07 | |
| TRC | D400710-10mg |
2,4-dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D400710-50mg |
2,4-dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D400710-100mg |
2,4-dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 100mg |
$ 250.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-1g |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 1g |
3291CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-100mg |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 100mg |
986CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-5g |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 5g |
10078CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-25g |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 25g |
26878CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-250mg |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 250mg |
1645CNY | 2021-05-07 | |
| Chemenu | CM121185-250mg |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95% | 250mg |
$106 | 2024-07-18 |
2,4-Dichloro-5-fluoro-6-methylpyrimidine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; 10 min, 0 °C; 1 h, 10 - 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; < 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; < 15 °C; 30 min, < 15 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; < 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; < 15 °C; 30 min, < 15 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 5 °C
1.4 Reagents: Water ; 5 °C → rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 5 °C
1.4 Reagents: Water ; 5 °C → rt
Referencia
- Structure-Based Design of an Iminoheterocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE) Inhibitor that Lowers Central Aβ in Nonhuman Primates, Journal of Medicinal Chemistry, 2016, 59(7), 3231-3248
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Diethyl ether , 1,2-Dimethoxyethane ; 1 h, < 15 °C; 0 °C
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Sodium bicarbonate , Sodium bisulfate , Water
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Sodium bicarbonate , Sodium bisulfate , Water
Referencia
- Preparation of tetrahydropyrrolothiazinamines as BACE inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Thiophenyl-substituted 2-imino-3-methyl pyrrolo pyrimidinone compounds as bace-1 inhibitors, compositions, and their use, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; rt → 90 °C
1.2 Reagents: Diphenylamine ; 0.5 h, 90 °C; 5 h, 90 °C
1.3 Reagents: Water ; < 30 °C
1.2 Reagents: Diphenylamine ; 0.5 h, 90 °C; 5 h, 90 °C
1.3 Reagents: Water ; < 30 °C
Referencia
- Preparation of 6-methyl-5-fluoro-2,4-pyrimidinediamine compounds as antineoplastic agents, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
Referencia
- Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety, Journal of Medicinal Chemistry, 2018, 61(23), 10700-10708
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
Referencia
- Preparation of phenyliminomethylpyrrolopyrimidinone derivatives for use as BACE-1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
Referencia
- Preparation of thiophenyliminomethylpyrrolopyrimidinone derivatives for use as BACE-1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; 1 h, 15 °C; 1 min, -5 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referencia
- Preparation of amine-substituted heterocyclic compounds as EHMT2 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triethylamine , Diisopropylethylamine , Phosphorus oxychloride ; 3 h, 40 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation method of 2-chloro-5-fluoro-6-methylpyrimidine, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, 10 - 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Catalysts: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; overnight, rt
1.2 Reagents: Triethylamine Catalysts: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; overnight, rt
Referencia
- Heterocyclic compound and its composition and application as anti-influenza virus drug, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, 15 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
Referencia
- Heterocylic compound as inhibitor against influenza virus and its preparation, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; < 15 °C
1.4 Reagents: Water ; < 25 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; < 15 °C
1.4 Reagents: Water ; < 25 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Hexahydropyrrolothiazine compounds as BACE1 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Pyrrolidine-fused thiadiazine dioxide compounds as bace inhibitors, compositions, and their use, United States, , ,
2,4-Dichloro-5-fluoro-6-methylpyrimidine Raw materials
2,4-Dichloro-5-fluoro-6-methylpyrimidine Preparation Products
2,4-Dichloro-5-fluoro-6-methylpyrimidine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:954220-98-5)2,4-Dichloro-5-fluoro-6-methylpyrimidine
Número de pedido:A905738
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:21
Precio ($):182.0/741.0
Correo electrónico:sales@amadischem.com
2,4-Dichloro-5-fluoro-6-methylpyrimidine Literatura relevante
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:954220-98-5)2,4-Dichloro-5-fluoro-6-methylpyrimidine
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):182.0/741.0